molecular formula C16H18BrN3O B2571404 3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097911-87-8

3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

Cat. No.: B2571404
CAS No.: 2097911-87-8
M. Wt: 348.244
InChI Key: VOGKODQVPCHDTG-UHFFFAOYSA-N
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Description

3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide (CAS 2097911-87-8) is a synthetic organic compound with a molecular weight of 348.24 g/mol and the formula C16H18BrN3O . It features a brominated benzamide core linked to a pyrazole-substituted cyclohexyl moiety, a structure that confers significant versatility in medicinal chemistry and drug discovery . The bromine atom offers a strategic reactive site for further functionalization through cross-coupling reactions, while the pyrazole group is a privileged scaffold in pharmaceuticals known to enhance binding affinity in target interactions . The cyclohexyl spacer contributes to the molecule's conformational stability, making it a well-defined scaffold for structure-activity relationship (SAR) studies . This compound is recognized for its potential as a key intermediate in the development of kinase inhibitors . Recent research highlights its relevance in a "ligand-first" approach for designing highly potent and selective covalent JNK2/3 inhibitors . In this context, derivatives of this scaffold address a key hydrophobic region (HR-I) and leverage a single amino acid difference (Leu in JNK2/3 vs. Ile in JNK1) to achieve exceptional JNK2/3 isoform selectivity, which is valuable for investigating neurodegenerative diseases and fibrosis . The compound's modular design and well-defined synthetic pathway facilitate its use in high-throughput screening and lead optimization campaigns . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-N-(4-pyrazol-1-ylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O/c17-13-4-1-3-12(11-13)16(21)19-14-5-7-15(8-6-14)20-10-2-9-18-20/h1-4,9-11,14-15H,5-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGKODQVPCHDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=CC=C2)Br)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Coupling with cyclohexylamine: The brominated pyrazole is then coupled with cyclohexylamine to form the desired amine intermediate.

    Formation of benzamide: Finally, the amine intermediate is reacted with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex biaryl structures.

Scientific Research Applications

3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

    Biological research: It can serve as a probe or ligand in studies involving biological systems, helping to elucidate the function of specific proteins or pathways.

    Chemical synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Potential Applications
This compound Benzamide - 3-bromo
- 4-(1H-pyrazol-1-yl)cyclohexyl
Kinase inhibition, receptor targeting
4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide Pyrazole-carboxamide - 4-bromo
- Ethyl group on pyrazole
- 3,5-dimethylphenoxymethyl
Enzyme modulation, antimicrobials
4-Bromo-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-1-propanamide Pyrazole-propanamide - 4-bromo
- Piperidinylmethylphenyl
- Propanamide linkage
CNS-targeted therapies

Key Observations:

Bromine Position: The 3-bromo substitution in the target compound contrasts with the 4-bromo position in analogs (e.g., 4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide).

Amide Linkage : The benzamide core in the target compound differs from pyrazole-carboxamide or pyrazole-propanamide backbones in analogs. The benzamide scaffold is associated with enhanced metabolic stability compared to aliphatic amides.

Substituent Effects: The 4-(1H-pyrazol-1-yl)cyclohexyl group in the target compound introduces conformational rigidity, which may improve binding affinity compared to flexible chains (e.g., piperidinylmethyl in 4-Bromo-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-1-propanamide).

Inferred Pharmacological Profiles

While direct biological data are unavailable, structural analogs provide clues:

  • Kinase Inhibition : The pyrazole-cyclohexyl motif in the target compound is reminiscent of kinase inhibitors (e.g., JAK/STAT inhibitors), where rigid heterocycles enhance ATP-binding pocket interactions.
  • CNS Activity : Piperidine-containing analogs (e.g., 4-Bromo-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-1-propanamide) are often prioritized for blood-brain barrier penetration, suggesting divergent therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide, and how is purity ensured during synthesis?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling a brominated benzoyl chloride with a 4-(1H-pyrazol-1-yl)cyclohexylamine derivative. Key steps include:

  • Amide bond formation : Activated esters (e.g., using HATU or EDC/NHS) for efficient coupling .
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and recrystallization to achieve >95% purity .
  • Purity validation : Combustion analysis, HPLC (C18 columns, acetonitrile/water mobile phase), and TLC monitoring .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer :

  • FTIR : Confirms amide C=O stretching (~1650 cm⁻¹) and pyrazole N-H bending (~1545 cm⁻¹) .
  • NMR : 1H^1H NMR identifies aromatic protons (δ 7.5–8.0 ppm), cyclohexyl protons (δ 1.2–2.5 ppm), and pyrazole protons (δ 6.1–6.3 ppm). 13C^{13}C NMR verifies carbonyl carbons (~165 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 374.06) .

Q. How does the compound’s structure influence its solubility and stability in experimental conditions?

  • Methodological Answer :

  • Solubility : The bromine atom and pyrazole ring enhance lipophilicity, requiring DMSO or THF for dissolution. Solubility tests via shake-flask method (25°C, PBS buffer) are recommended .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products (e.g., hydrolyzed amide bonds) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

  • Methodological Answer :

  • Reaction path search : Quantum chemical calculations (DFT, Gaussian 16) predict transition states and intermediates to identify low-energy pathways .
  • Machine learning : Training models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, and temperatures. For example, ICReDD’s workflow integrates computation-experiment feedback loops to reduce trial-and-error .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Target validation : Use CRISPR-Cas9 knockouts in cell models to confirm specificity for hypothesized targets (e.g., bacterial PPTase enzymes) .
  • Comparative SAR : Synthesize analogs (e.g., replacing bromine with chlorine) and test in parallel assays (IC₅₀, Ki) to isolate structural determinants of activity .
  • Meta-analysis : Apply statistical tools (e.g., Forest plots) to harmonize data from disparate studies, adjusting for variables like cell line heterogeneity .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction (e.g., orthorhombic P2₁2₁2₁ space group) resolves bond angles and confirms cyclohexyl chair conformations .
  • 2D NMR : NOESY correlations identify spatial proximity between pyrazole protons and the cyclohexyl group .
  • HRMS-MS/MS : Fragmentation patterns distinguish regioisomers (e.g., pyrazole substitution at N1 vs. N2) .

Q. How can researchers design experiments to probe the compound’s mechanism of action in bacterial systems?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure PPTase activity via malachite green phosphate detection (λ = 620 nm) with purified enzymes .
  • Metabolomics : LC-MS-based profiling of bacterial lysates post-treatment identifies disrupted pathways (e.g., fatty acid biosynthesis) .
  • Molecular docking : AutoDock Vina simulates binding to PPTase active sites, validated by mutagenesis (e.g., Ala-scanning of key residues) .

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